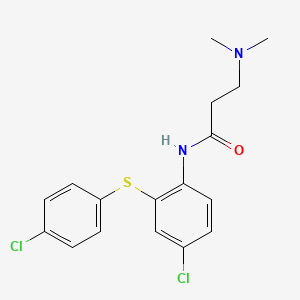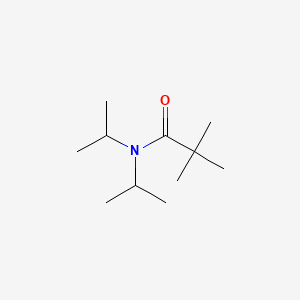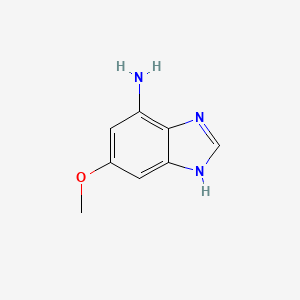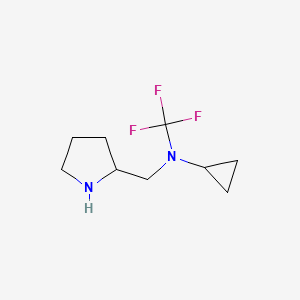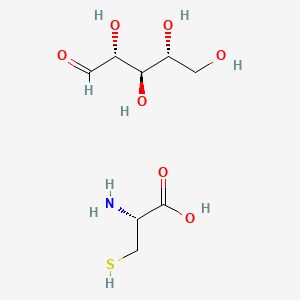
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-sulfanylpropanoic acid and (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal are two distinct compounds with unique chemical structures and properties (2R)-2-amino-3-sulfanylpropanoic acid is an amino acid derivative, while (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is a sugar derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-sulfanylpropanoic acid typically involves the use of starting materials such as cysteine or its derivatives. The reaction conditions often include the use of reducing agents and protective groups to ensure the selective formation of the desired product. For example, the reduction of cystine to cysteine using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be a key step in the synthesis.
The preparation of (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves the use of aldol reactions and subsequent reduction steps. The reaction conditions may include the use of catalysts such as boron trifluoride etherate and reducing agents like sodium borohydride to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2R)-2-amino-3-sulfanylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal can participate in reactions such as aldol condensation, reduction, and acylation. Reagents like lithium aluminum hydride (LAH) and acetic anhydride are commonly used in these reactions.
Major Products Formed: The major products formed from the reactions of (2R)-2-amino-3-sulfanylpropanoic acid include disulfides, thioethers, and various amino acid derivatives. For (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal, the major products include sugar alcohols, esters, and other carbohydrate derivatives.
科学的研究の応用
Chemistry: In chemistry, (2R)-2-amino-3-sulfanylpropanoic acid is used as a building block for the synthesis of peptides and proteins. It is also studied for its role in redox reactions and as a precursor for the synthesis of sulfur-containing compounds.
Biology: In biology, (2R)-2-amino-3-sulfanylpropanoic acid is important for its role in cellular metabolism and as a component of various enzymes. (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is studied for its role in carbohydrate metabolism and as a precursor for the synthesis of nucleotides and nucleic acids.
Medicine: In medicine, (2R)-2-amino-3-sulfanylpropanoic acid is investigated for its potential therapeutic applications, including its role in antioxidant defense and as a treatment for certain metabolic disorders. (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is studied for its potential use in drug delivery systems and as a therapeutic agent for metabolic diseases.
Industry: In industry, both compounds are used in the production of pharmaceuticals, food additives, and cosmetic products. Their unique chemical properties make them valuable for various industrial applications.
作用機序
The mechanism of action of (2R)-2-amino-3-sulfanylpropanoic acid involves its role as a reducing agent and its participation in redox reactions. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity and function.
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal exerts its effects through its role in carbohydrate metabolism and as a precursor for the synthesis of nucleotides. It can interact with enzymes involved in glycolysis and the pentose phosphate pathway to regulate cellular energy production and biosynthesis.
類似化合物との比較
Similar Compounds:
- (2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid
- (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid
- Isoleucine and its derivatives
Uniqueness: (2R)-2-amino-3-sulfanylpropanoic acid is unique due to its sulfur-containing side chain, which imparts distinct redox properties and reactivity. (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal is unique for its multiple hydroxyl groups, which make it a versatile intermediate in carbohydrate chemistry and metabolism.
These compounds’ unique structures and properties make them valuable for various scientific and industrial applications, distinguishing them from other similar compounds.
特性
分子式 |
C8H17NO7S |
|---|---|
分子量 |
271.29 g/mol |
IUPAC名 |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5.C3H7NO2S/c6-1-3(8)5(10)4(9)2-7;4-2(1-7)3(5)6/h1,3-5,7-10H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5-;2-/m00/s1 |
InChIキー |
BYUSZTXYCVHRIH-PSVOPEBOSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)O.C([C@@H](C(=O)O)N)S |
正規SMILES |
C(C(C(C(C=O)O)O)O)O.C(C(C(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


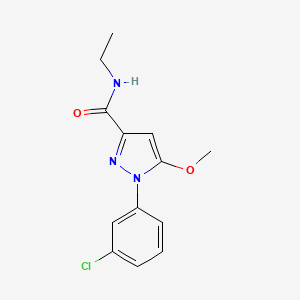

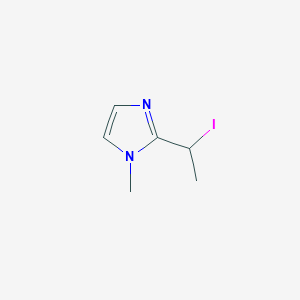
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)

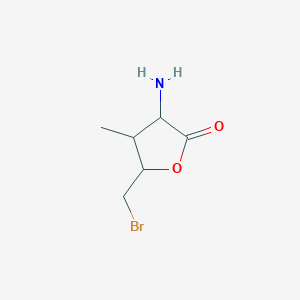
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)

![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
